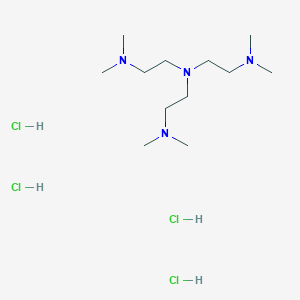

Me6TREN Tetrahydrochloride

Description

Significance of Me6TREN Tetrahydrochloride in Coordination Chemistry

The primary significance of Me6TREN in coordination chemistry lies in its function as a flexible, quadridentate chelating ligand. scientificlabs.ie Its four nitrogen donor atoms can bind to a single metal center, forming highly stable complexes. This tripodal ("tren-based") architecture imposes a specific geometry on the resulting metal complex, which can influence the metal's reactivity and electronic properties. wikipedia.org

Me6TREN forms well-defined complexes with a variety of transition metals, including but not limited to copper (Cu), iron (Fe), manganese (Mn), and rhodium (Rh). researchgate.net The stability of these complexes is crucial for their application in various chemical processes. For instance, copper complexes with Me6TREN are central to its role in catalysis. Research has also explored the coordination of Me6TREN with lanthanide ions, demonstrating its ability to effectively stabilize these ions, which could lead to applications in luminescent materials. The permethylated nature of Me6TREN, in contrast to its parent compound tris(2-aminoethyl)amine (B1216632) (tren), modifies its steric and electronic properties, which in turn affects the stability and reactivity of the metal complexes it forms. wikipedia.org

| Metal Ion | Type of Complex/Application | Research Finding |

| Copper (Cu) | Catalysis (ATRP, ATRA) | Forms highly active and stable catalysts for controlled radical polymerization and addition reactions. rsc.org |

| Lanthanide Ions | Luminescent Materials | Effectively stabilizes lanthanide ions, leading to improved photophysical properties. |

| Magnesium (Mg) | Structural Chemistry | Forms κ³ and κ⁴ bound complexes, including unusual dialkyl magnesium compounds. researchgate.net |

| Iron (Fe), Manganese (Mn), Rhodium (Rh) | Redox Studies | Used to investigate the redox behavior of organometallic complexes through electrochemical and spectroscopic methods. researchgate.net |

Role of this compound in Catalysis and Polymer Science

The most prominent application of Me6TREN is as a ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP). scientificlabs.ie ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, well-defined architectures, and low dispersity. The Cu/Me6TREN catalytic system is highly efficient for this purpose. The Me6TREN ligand stabilizes the copper(I) and copper(II) oxidation states involved in the ATRP equilibrium, allowing for precise control over the polymerization process. researchgate.net

Key applications in this domain include:

Activators Regenerated by Electron Transfer (ARGET) ATRP : Me6TREN has been employed as both a ligand and a reducing agent in ARGET ATRP, a variant that allows for polymerization with significantly reduced catalyst concentrations. researchgate.net This is particularly effective for the polymerization of monomers like methyl methacrylate (B99206) (MMA). researchgate.net

Photo-Induced Polymerization : The Cu/Me6TREN system is also active in photopolymerization. Under LED light irradiation, it can catalyze the controlled radical polymerization of methacrylates, producing polymers with narrow molecular weight distributions. researchgate.net

Atom Transfer Radical Addition (ATRA) : Beyond polymerization, copper complexes with the Me6TREN ligand have been evaluated for their catalytic activity in ATRA reactions. rsc.org They have been shown to efficiently catalyze the addition of carbon tetrachloride to various alkenes with high yields of the desired monoadduct, even at very low catalyst loadings. rsc.org

| Polymerization/Catalytic System | Monomer(s) | Key Findings |

| ARGET ATRP | Methyl Methacrylate (MMA) | Me6TREN acts as both ligand and reducing agent, enabling polymerization at ambient temperature with low catalyst loading. researchgate.net |

| Photo-induced CRP | Poly(ethylene glycol)methyl ether methacrylate (PEGMA), MMA | The Cu(dap)2Cl/Me6TREN system under LED irradiation yields polymers with low polydispersity indexes (PDI) and allows for the creation of block copolymers. researchgate.net |

| ATRA | 1-hexene (B165129), 1-octene, methyl acrylate (B77674) | Efficiently catalyzes the addition of CCl4 to alkenes, achieving high yields with catalyst-to-alkene ratios as low as 1:2500. rsc.org |

| Standard ATRP | Poly(methyl acrylate) | Low ppm concentrations of the CuBr/Me6TREN catalyst result in polymers with high molar masses and low dispersity. |

Historical Context of this compound Development and Applications

Me6TREN is the hexamethylated derivative of the well-known tripodal ligand tris(2-aminoethyl)amine (tren). scientificlabs.iewikipedia.org The synthesis of Me6TREN itself can be achieved through established chemical routes, such as the Eschweiler-Clarke reaction using tris(2-aminoethyl)amine, formic acid, and formaldehyde (B43269). rsc.org Other methods involve multi-step syntheses from different starting materials. researchgate.net Its preparation is sometimes described as a modification of Ristempart's synthesis. scientificlabs.ie

The application of Me6TREN as a ligand in ATRP gained prominence in the early 2000s as researchers sought to develop more active and versatile catalytic systems. Research published in 2006 highlighted its use in Activators Regenerated by Electron Transfer (ARGET) ATRP for styrene (B11656) and acrylonitrile (B1666552) copolymers, demonstrating its utility in creating polymers with controlled architecture. tcichemicals.comtcichemicals.com Subsequent studies further explored its role in reducing catalyst concentrations and enhancing polymerization control under various conditions, including in the presence of tertiary amines or under photo-initiation. researchgate.net The development of synthetic routes to regioselectively deuterated Me6TREN variants has also been crucial for detailed mechanistic studies of its function in these catalytic processes. researchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H34Cl4N4 |

|---|---|

Molecular Weight |

376.2 g/mol |

IUPAC Name |

N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine;tetrahydrochloride |

InChI |

InChI=1S/C12H30N4.4ClH/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;;;;/h7-12H2,1-6H3;4*1H |

InChI Key |

XWPUVAUNZAITDT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(CCN(C)C)CCN(C)C.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Me6tren Tetrahydrochloride

Direct Synthesis Approaches

The most common and direct route to Me6TREN is through the exhaustive methylation of tris(2-aminoethyl)amine (B1216632) (TREN). This transformation is a classic example of the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to methylate primary and secondary amines. organic-chemistry.orgwikipedia.org The reaction proceeds in a stepwise manner, where the primary amine groups of TREN are first converted to the corresponding tertiary dimethylamino groups.

A typical laboratory-scale synthesis begins with the reaction of tris(2-aminoethyl)amine with a methanolic solution of hydrochloric acid to form the hydrochloride salt of TREN. rsc.org This initial step is crucial for controlling the subsequent methylation reaction. The resulting solid is then dissolved in a mixture of water, formic acid, and formaldehyde. rsc.orgsciencegate.app The reaction mixture is heated to a temperature of around 120°C, during which the release of carbon dioxide is observed, signaling the progress of the reductive amination. rsc.orgsciencegate.app

Upon completion of the methylation, the reaction mixture is worked up by basification with an aqueous sodium hydroxide (B78521) solution. This step neutralizes the excess acid and deprotonates the newly formed tertiary amine, allowing for its extraction into an organic solvent such as diethyl ether. rsc.org The organic extracts are then combined, dried, and the solvent is removed. The crude Me6TREN is typically purified by vacuum distillation to yield a colorless oil. rsc.org

The final step in the synthesis of Me6TREN Tetrahydrochloride is the protonation of the four tertiary amine groups of the purified Me6TREN. This is achieved by treating a solution of Me6TREN in an appropriate solvent, such as isopropanol (B130326) or ethanol, with a stoichiometric amount of concentrated hydrochloric acid. researchgate.net The tetrahydrochloride salt precipitates from the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried to yield the final product.

Table 1: Key Reactants and Conditions for the Direct Synthesis of Me6TREN

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| Salt Formation | Tris(2-aminoethyl)amine | Methanol, Hydrochloric Acid | Room Temperature | Tris(2-aminoethyl)amine hydrochloride |

| Methylation | Tris(2-aminoethyl)amine hydrochloride | Water, Formic Acid, Formaldehyde | 120°C, Reflux | Me6TREN |

| Work-up | Reaction Mixture | Sodium Hydroxide, Diethyl Ether | Basification, Extraction | Crude Me6TREN |

| Purification | Crude Me6TREN | - | Vacuum Distillation (70°C) | Purified Me6TREN |

| Tetrahydrochloride Formation | Purified Me6TREN | Isopropanol, Concentrated HCl | Precipitation | This compound |

Optimization of Solvent-Based Synthesis Methods

The choice of solvent can significantly impact the efficiency and outcome of the Eschweiler-Clarke reaction for the synthesis of Me6TREN. Traditionally, the reaction is performed in an aqueous solution of formic acid and formaldehyde. wikipedia.org However, recent studies have explored the use of other solvents to optimize the reaction conditions.

For instance, research on simplified Eschweiler-Clarke reactions has shown that acetonitrile (B52724) can be an effective solvent. organic-chemistry.org The use of acetonitrile can lead to improved yields and may be advantageous for substrates that are sensitive to aqueous conditions. Furthermore, solvent-free conditions have also been investigated for Eschweiler-Clarke methylations, where a mixture of paraformaldehyde and oxalic acid dihydrate is used. researchgate.net The reaction proceeds at elevated temperatures, with the oxalic acid decomposing to formic acid in situ. researchgate.net

The optimization of solvent selection aims to achieve several goals:

Increased Yield: Finding a solvent that maximizes the conversion of the starting material to the desired product.

Improved Purity: Selecting a solvent that minimizes the formation of side products, simplifying the purification process.

Milder Reaction Conditions: Identifying solvents that allow the reaction to proceed at lower temperatures or with shorter reaction times.

Easier Work-up: Choosing a solvent that facilitates the separation and isolation of the final product.

Table 2: Potential Solvents for Optimization of Me6TREN Synthesis

| Solvent System | Potential Advantages |

| Water | Traditional, well-established, readily available. |

| Acetonitrile | Can improve yields, suitable for acid-sensitive substrates. organic-chemistry.org |

| Solvent-free (with oxalic acid) | Reduces solvent waste, simplifies work-up. researchgate.net |

Variations of Established Synthetic Routes (e.g., Ristempart's Synthesis Modifications)

The direct synthesis of Me6TREN via the Eschweiler-Clarke reaction is, in fact, a modification of the original synthesis described by Ristempart. The core principle of using formic acid and formaldehyde for methylation remains the same, but modern variations have optimized the procedure for better yields and purity.

The detailed procedure described in the "Direct Synthesis Approaches" section is a prime example of such a modification. rsc.org Key modifications from earlier methods may include:

Initial Salt Formation: The deliberate formation of the tris(2-aminoethyl)amine hydrochloride salt before the methylation step. rsc.org This can help to control the reactivity of the amine and lead to a cleaner reaction.

Precise Stoichiometry: Careful control of the molar ratios of the reactants (amine, formic acid, and formaldehyde) to ensure complete methylation and minimize the formation of partially methylated byproducts.

Optimized Reaction Temperature and Time: The specific temperature of 120°C and monitoring the reaction until the cessation of CO2 evolution are optimized parameters to drive the reaction to completion. rsc.orgsciencegate.app

Efficient Work-up and Purification: The use of specific extraction solvents and purification techniques like vacuum distillation are refined steps to isolate a high-purity product. rsc.org

The mechanism of this modified Ristempart's synthesis follows the established pathway of the Eschweiler-Clarke reaction. It involves the initial formation of an iminium ion from the reaction of an amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine and carbon dioxide. wikipedia.org This process is repeated until all the primary amine groups are converted to dimethylamino groups. A significant advantage of this reaction is that it does not lead to the formation of quaternary ammonium (B1175870) salts. organic-chemistry.orgwikipedia.org

Coordination Chemistry of Me6tren Tetrahydrochloride

Ligand Architecture and Steric Properties of Me6TREN Tetrahydrochloride

The structure of the Me6TREN ligand is fundamental to understanding its coordination chemistry. The specific arrangement of its donor atoms and the steric bulk imposed by its methyl groups are critical factors that influence the geometry, stability, and electronic properties of its metal complexes.

Me6TREN is classified as a quadridentate, or tetradentate, ligand, meaning it can bind to a metal center through four donor atoms simultaneously. nih.govresearchgate.net These donor sites are the central tertiary amine nitrogen and the three nitrogen atoms of the pendant dimethylamino groups. This tripodal, C3-symmetric structure enforces a specific coordination geometry upon the metal ion, effectively encapsulating it. mdpi.com This chelate effect, where a single ligand binds to a central atom at multiple points, generally leads to the formation of more thermodynamically stable complexes compared to those formed with multiple unidentate ligands. In many of its complexes, Me6TREN binds in a κ⁴ fashion, utilizing all four nitrogen atoms to create a trigonal bipyramidal or distorted tetrahedral geometry around the metal center. mdpi.comnih.gov

For instance, the steric bulk of Me6TREN can hinder the approach of other molecules or counter-ions to the metal center. This is evident when comparing its complexes to those of its less substituted parent ligand, tris(2-aminoethyl)amine (B1216632) (tren). The thiosulfate (B1220275) binding constant for the [Cu(Me6tren)(H₂O)]²⁺ complex is notably smaller than for complexes with less sterically hindered tren-based ligands, a difference attributed to the steric impediment caused by the methyl groups. This steric effect can also influence the catalytic activity of Me6TREN complexes. The lower activity of copper-Me6TREN catalysts in certain atom transfer radical addition (ATRA) reactions compared to catalysts with other ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) has been partly attributed to factors like disproportionation, which can be influenced by steric strain within the complex.

The electronic properties of Me6TREN are largely governed by the strong electron-donating nature of its four tertiary amine groups. The alkyl groups are electron-releasing, which increases the electron density on the nitrogen donor atoms, making the ligand a potent sigma-donor. This effective electron donation is crucial for stabilizing metal ions, particularly in specific oxidation states, and plays a key role in the redox reactions of its complexes. nih.gov

The strong electron-donating ability of Me6TREN influences the redox potential of the metal center it coordinates. This property has been quantified through comparative studies. For example, infrared spectroscopic analysis of copper(I)-carbonyl complexes showed that Me6TREN is a more electron-donating ligand than related tripodal ligands like tris(2-dimethylaminophenyl)amine (LMe). This enhanced electron-donating capacity is a primary reason for its frequent use in applications such as atom transfer radical polymerization (ATRP), where it modulates the reactivity of the copper catalyst.

Formation and Characterization of this compound Metal Complexes

Me6TREN forms stable complexes with a variety of transition metals, with its copper and cobalt complexes being particularly well-studied. The formation and characterization of these complexes reveal how the ligand's architecture influences their structure and chemical behavior.

Copper complexes of Me6TREN are among the most extensively investigated, largely due to their utility as catalysts in organic synthesis, most notably in ATRP. Both copper(I) and copper(II) complexes have been synthesized and characterized.

The reaction of Me6TREN with copper(I) salts, such as copper(I) bromide (CuBr), readily forms copper(I) complexes. Similarly, copper(II) complexes, for example [Cu(Me6tren)Cl]ClO₄, have been synthesized and structurally characterized. mdpi.com X-ray crystallographic studies of these complexes often reveal a five-coordinate, distorted trigonal bipyramidal geometry around the copper center, with the four nitrogen atoms of the Me6TREN ligand and a fifth ligand (e.g., a halide or water molecule) occupying the coordination sites. mdpi.com For instance, in [Cu(tren)(S₂O₃)], a related complex, the copper(II) center adopts a trigonal bipyramidal geometry with the bridgehead nitrogen in an axial position.

The reactivity of these copper complexes is a key area of research. The [Cu(Me6tren)]⁺ complex reacts with dioxygen at low temperatures, and its reactivity with substrates like thiosulfate has also been explored. mdpi.com However, the steric bulk of Me6TREN can sometimes lead to reactivity challenges; for example, the isolation of [Cu(Me6tren)(S₂O₃)] was reportedly prevented by its inherent reactivity.

| Copper Complex | Formula | Coordination Geometry | Key Findings |

| Copper(I)-Me6TREN Complex | [Cu(Me6TREN)]ClO₄ | Distorted Tetrahedral | Synthesized and structurally characterized; reacts reversibly with dioxygen at low temperatures. mdpi.com |

| Copper(II)-Me6TREN Chloride | [Cu(Me6TREN)Cl]ClO₄ | Trigonal Bipyramidal | Synthesized and structurally characterized. mdpi.com |

| Aquated Copper(II)-Me6TREN | [Cu(Me6TREN)(H₂O)]²⁺ | Trigonal Bipyramidal | Reacts with thiosulfate; exhibits a smaller binding constant compared to less hindered analogues. |

| Copper(II)-Me6TREN Bromide | [CuII(Me6TREN)Br][Br] | Trigonal Bipyramidal | Used as a catalyst in atom transfer radical addition (ATRA). |

The coordination chemistry of Me6TREN with cobalt presents a notable contrast to that with copper. A significant finding is that the sterically demanding Me6TREN ligand, unlike its parent 'tren', does not stabilize the cobalt(III) oxidation state. mdpi.com The combination of the steric bulk from the six methyl groups and the electronic preferences of the Co(III) ion leads to instability. While Co(III) typically favors a highly stable, low-spin d⁶ octahedral geometry, the steric repulsions from the Me6TREN ligand likely make the formation of such a compact and stable structure energetically unfavorable.

Coordination with Other Transition Metals

Me₆TREN forms stable complexes with a variety of transition metals, often resulting in five-coordinate structures with distorted trigonal bipyramidal geometries. nih.govemory.edu The specific coordination environment is influenced by the metal ion and other ligands present.

Infrared spectroscopic studies on the copper(I) carbonyl complex, [Cu(Me₆tren)(CO)]PF₆, have been used to probe the electronic properties of the Me₆TREN ligand. nih.govresearchgate.net When compared to analogous complexes with different ligands, these studies help quantify the electron-donating ability of Me₆TREN. nih.gov

The ligand is particularly well-known for its role in forming copper complexes that are active catalysts in Atom Transfer Radical Polymerization (ATRP). cmu.edursc.org Both Cu(I) and Cu(II) complexes, such as [CuII(Me₆TREN)Br]Br and [CuII(Me₆TREN)Cl]Cl, are central to these catalytic systems. cmu.edursc.org Structural analysis of the Cu(I)Br/Me₆TREN complex in toluene (B28343) indicates a specific coordination environment that influences its catalytic activity. cmu.edu

Beyond copper, Me₆TREN coordinates with other first-row transition metals. Dinuclear nickel complexes have been synthesized, such as [(Me₆tren)₂Ni₂(C₆H₄O₂⁻˙)]³⁺, where two Me₆TREN-capped nickel centers are bridged by a semiquinone radical. researchgate.net The parent ligand of Me₆TREN, known as 'tren', forms stable complexes with metals like Co(III); however, the permethylated Me₆TREN ligand does not stabilize cobalt in this high oxidation state. wikipedia.org Research has also extended to lanthanide ions, where Me₆TREN has been shown to effectively stabilize these metals, leading to materials with interesting photophysical properties.

| Complex | Metal | Key Findings | Reference(s) |

| [Cu(Me₆tren)(CO)]PF₆ | Copper(I) | Used in IR studies to assess ligand electron-donating properties. | nih.govresearchgate.net |

| [CuII(Me₆TREN)Br]Br | Copper(II) | Active catalyst in Atom Transfer Radical Addition (ATRA) and ATRP. | rsc.org |

| [(Me₆tren)₂Ni₂(C₆H₄O₂⁻˙)]³⁺ | Nickel(II) | Dinuclear complex with a bridging semiquinone radical. | researchgate.net |

| [Ln(Me₆TREN)] complexes (general) | Lanthanides | Effective stabilization of lanthanide ions for photophysical applications. |

Coordination with Group-1 Metal Cations

Me₆TREN is an effective ligand for complexing Group-1 metal cations, forming monomeric organoalkali metal complexes. acs.orgacs.org The coordination mode of these complexes exhibits a fascinating trend that depends on the size of the alkali metal ion.

Studies on 3,5-dimethylbenzyl alkali-metal complexes stabilized by Me₆TREN, with the general formula Me₂BnM·Me₆TREN (where M = Li, Na, K), reveal significant structural isomerism. acs.org

Lithium: The lithium complex displays a predominant σ-bond between the lithium cation and the benzylic carbon atom. acs.orgacs.org

Sodium: The sodium analogue shows an intermediate structure where the metal cation interacts with both the benzylic carbon (a partial σ-interaction) and the aromatic ring's π-system. acs.orgacs.org

Potassium: In the potassium complex, the larger K⁺ ion shifts its coordination to be exclusively π-bound to the aromatic ring system, with no significant σ-interaction with the benzylic carbon. acs.orgacs.org

This trend from σ- to π-coordination down the group is supported by both solid-state X-ray diffraction and solution-state multinuclear NMR spectroscopy. acs.org Me₆TREN consistently binds to the metal in a tetradentate (η⁴) fashion in these complexes. acs.org The ligand has also been used to support alkali metal hydridotriphenylborates of the form [(Me₆TREN)M][HBPh₃] for M = Li, Na, and K. acs.org

| Complex | Metal | Primary Coordination Feature | Reference(s) |

| Me₂BnLi·Me₆TREN | Lithium | Predominantly σ-bound to the benzylic carbon. | acs.orgacs.org |

| Me₂BnNa·Me₆TREN | Sodium | Intermediate σ/π-coordination. | acs.orgacs.org |

| Me₂BnK·Me₆TREN | Potassium | Predominantly π-bound to the aromatic ring. | acs.orgacs.org |

| [M(I)(Me₆Tren)] | Li, Na | Studied in solution to understand dynamic coordination modes. | acs.org |

| [(Me₆TREN)M][HBPh₃] | Li, Na, K | Me₆TREN acts as a supporting ligand for the metal cation. | acs.org |

Solution-State Coordination Modes of Me₆TREN Tetrahydrochloride Complexes

The behavior of Me₆TREN complexes in solution is often dynamic, involving equilibria between different coordination modes. Techniques like variable-temperature NMR are crucial for elucidating these phenomena. acs.orgnih.gov

Variable-Temperature NMR Spectroscopic Studies

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic behavior and coordination modes of Me₆TREN complexes in solution. acs.orgnih.gov Studies on the alkali metal iodide complexes [M(I)(Me₆Tren)] (where M = Li, Na) have provided significant insights. acs.org

The ¹H NMR spectra of these complexes show that the Me₆TREN ligand maintains a robust pseudo-C₃ symmetric coordination mode across a wide temperature range (178 K to 298 K). acs.org As the temperature is lowered, the methylene (B1212753) protons of the ligand's arms, which appear as a simple pattern at room temperature, decoalesce into a more complex system. acs.org This change is indicative of a "seesaw"-type equilibrium, which reflects the dynamic conformational changes of the chelate rings in solution. acs.org The ability to observe these changes helps in understanding the fluxional nature of these complexes. acs.orgnih.gov

Investigation of Ligand-Metal Ion Equilibria

The formation of a metal complex in solution is an equilibrium process governed by a formation constant (K_f), which indicates the stability of the resulting complex. libretexts.orglibretexts.org For Me₆TREN, solution-state equilibria can involve not just the association of the ligand and metal, but also dynamic changes in the ligand's coordination.

A notable example is the [Li(CH₂SiMe₃)(Me₆Tren)] complex. acs.org In the solid state, one of the dimethylaminoethyl arms of the Me₆TREN ligand is uncoordinated. However, in solution, a coordination-decoordination equilibrium is observed. acs.org At room temperature, the NMR spectrum shows a single set of signals for the ligand's arms, suggesting rapid exchange. Upon cooling, the signals resolve into two sets, indicating that the decoordinated arm becomes distinct on the NMR timescale, confirming the dynamic equilibrium between a tridentate and a tetradentate coordination mode. acs.org Such equilibria are fundamental to understanding the availability of open coordination sites for catalysis. nih.govnih.gov

Ligand Hemilability and Dynamic Coordination Phenomena

Hemilability is a phenomenon where a multidentate ligand has one or more donor groups that can reversibly coordinate and decoordinate from a metal center while the rest of the ligand remains bound. nih.gov This process allows the complex to open a coordination site to bind a substrate, making it a crucial concept in catalysis. nih.gov

The Me₆TREN ligand is a classic example of a system exhibiting hemilability. acs.org The dimethylaminoethyl sidearms can act as hemilabile coordinating sites. acs.org This is clearly demonstrated in magnesium complexes; for instance, in the dialkyl magnesium compound (Me₆tren)MgMe₂, the Me₆TREN ligand is bound in a κ³ fashion, meaning one arm is decoordinated, leaving a coordination site available for reactivity. acs.orgacs.org In contrast, the complex [(Me₆tren)MgBr]Br features a fully coordinated κ⁴-bound ligand. acs.orgacs.org The ability of Me₆TREN to switch between κ³ and κ⁴ coordination highlights its hemilabile nature, which can stabilize reactive intermediates and facilitate catalytic cycles. acs.orgnih.gov The dynamic "seesaw" equilibrium observed in VT-NMR studies is another manifestation of this dynamic coordination behavior. acs.org

Solid-State Structural Elucidation of Me₆TREN Tetrahydrochloride Metal Complexes

A variety of Me₆TREN complexes have been structurally characterized. For first-row transition metals, a common geometry is a five-coordinate, distorted trigonal bipyramid, as seen in related complexes. nih.govemory.edu The dinuclear nickel complex [(Me₆tren)₂Ni₂(C₆H₄O₂⁻˙)]³⁺ has been characterized, revealing how two [Ni(Me₆tren)]²⁺ units are bridged by another molecule. researchgate.net

The structural characterization of magnesium complexes supported by Me₆TREN has been particularly revealing of the ligand's flexibility. The complex [(Me₆tren)MgBr]Br shows the Me₆TREN ligand acting as a tetradentate (κ⁴) ligand, enveloping the magnesium ion. acs.orgacs.org However, the dialkyl species (Me₆tren)MgMe₂ features a tridentate (κ³) Me₆TREN ligand, where one of the dimethylamino arms is not coordinated to the metal center. acs.orgacs.org

As detailed in section 3.2.4, the solid-state structures of alkali metal complexes Me₂BnM·Me₆TREN (M = Li, Na, K) confirmed the shift from σ-bonding for lithium to π-bonding for potassium. acs.org Similarly, the solid-state structures of [M(I)(Me₆Tren)] (M = Li, Na) show a pseudo-C₃ᵥ symmetry. acs.org

| Complex | Metal | Coordination Mode | Geometry | Reference(s) |

| Me₂BnLi·Me₆TREN | Lithium | κ⁴ | η⁴ coordination of Me₆TREN to Li | acs.orgacs.org |

| Me₂BnNa·Me₆TREN | Sodium | κ⁴ | Intermediate between Li and K structures | acs.org |

| Me₂BnK·Me₆TREN | Potassium | κ⁴ | η⁴ coordination of Me₆TREN to K | acs.org |

| [(Me₆tren)MgBr]Br | Magnesium | κ⁴ | Tetradentate coordination | acs.orgacs.org |

| (Me₆tren)MgMe₂ | Magnesium | κ³ | Tridentate coordination | acs.orgacs.org |

| [(Me₆tren)₂Ni₂(C₆H₄O₂⁻˙)]³⁺ | Nickel | N/A (dinuclear) | Bridged structure | researchgate.net |

| [M(I)(Me₆Tren)] (M=Li, Na) | Li, Na | κ⁴ | Pseudo-C₃ᵥ symmetry | acs.org |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structures of Me6TREN metal complexes, providing critical insights into bond lengths, bond angles, and coordination geometries.

A notable example is the structural characterization of magnesium complexes supported by the Me6TREN ligand. In the case of [(Me6TREN)MgBr]Br, X-ray crystallography revealed a five-coordinate magnesium center. epa.gov The Me6TREN ligand is bound in a κ⁴ fashion, meaning all four nitrogen atoms of the ligand are coordinated to the magnesium ion. epa.gov This coordination mode underscores the flexibility of the ligand's ethyl arms, allowing it to fully encapsulate the metal center. The geometry around the magnesium ion in such complexes is often distorted from ideal geometries due to the steric constraints imposed by the bulky ligand.

In the realm of transition metal chemistry, copper complexes of Me6TREN have been extensively studied, particularly for their catalytic activity in atom transfer radical polymerization (ATRP). rsc.org The crystal structure of [Cu(Me6TREN)Br]Br has been determined, confirming a five-coordinate copper(II) center with a trigonal bipyramidal geometry. researchgate.net The four nitrogen atoms of the Me6TREN ligand and a bromide ion constitute the coordination sphere of the copper ion. The structural details obtained from X-ray diffraction are crucial for understanding the mechanism of catalytic processes like ATRP, as the geometry of the complex influences its redox potential and reactivity. rsc.org

The synthesis of a highly unusual dialkyl magnesium compound, (Me6TREN)MgMe₂, also yielded crystals suitable for X-ray diffraction. epa.gov This analysis revealed a κ³-bound Me6TREN ligand, where only three of the four nitrogen atoms are coordinated to the magnesium center. epa.gov This change in coordination mode highlights the interplay between the steric bulk of the Me6TREN ligand and the nature of the other ligands bound to the metal.

The following table summarizes key crystallographic data for a representative Me6TREN complex.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| [(Me6TREN)MgBr]Br | C₁₂H₃₀Br₂MgN₄ | Monoclinic | P2₁/n | 10.534(2) | 14.123(3) | 12.304(3) | 98.457(4) | 1809.5(7) | 4 |

Comparative Structural Studies with Analogous Ligands

To understand the unique role of the six methyl groups in Me6TREN, comparative structural studies with analogous ligands, such as the parent tris(2-aminoethyl)amine (tren) and tris(2-pyridylmethyl)amine (TPMA), are highly informative.

The most direct comparison is with the non-methylated analogue, tren. While both are tetradentate tripodal ligands, the presence of the methyl groups in Me6TREN introduces significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry and the stability of the resulting complexes. For instance, in single-electron transfer living radical polymerization (SET-LRP) of methyl acrylate (B77674), a comparative study between TREN and Me6TREN showed that TREN led to a slower polymerization rate. researchgate.net This difference in reactivity is attributed to the different electronic and steric environments created by the two ligands around the copper catalyst. researchgate.net

A comparison with tris(2-pyridylmethyl)amine (TPMA) is also insightful. Both Me6TREN and TPMA are tetradentate ligands that form five-coordinate complexes with copper(II) halides, which are active catalysts in atom transfer radical addition (ATRA) reactions. rsc.orgresearchgate.net However, structural analysis of [Cu(TPMA)Br]Br reveals a trigonal-bipyramidal coordination geometry around the Cu(II) ion, similar to its Me6TREN counterpart. researchgate.net Despite the similar coordination geometry, the electronic properties of the pyridyl donors in TPMA differ from the amino donors in Me6TREN, which can lead to variations in the redox potential and catalytic activity of the copper center. rsc.org Studies have indicated that the disproportionation of the copper(I) complex is a more likely issue with Me6TREN compared to TPMA, which can affect its catalytic efficiency. rsc.org

Structural comparisons of copper(I) and copper(II) complexes with TPMA have shown that the geometry can be influenced by counter-anions and auxiliary ligands. researchgate.net This highlights the general principle that the final structure of a metal complex is a delicate balance of ligand-imposed constraints and other factors within the coordination sphere. While detailed structural comparisons of Me6TREN complexes with a wide range of analogous ligands are still an area of active research, the existing data clearly demonstrates that the N-methylation in Me6TREN plays a crucial role in defining the steric and electronic landscape of its metal complexes.

Impact of Ligand Electronic and Steric Properties on Complex Reactivity

The electronic and steric properties of the Me6TREN ligand have a profound impact on the reactivity of its metal complexes. The six electron-donating methyl groups and the tripodal architecture of the ligand work in concert to modulate the behavior of the coordinated metal center.

Influence of this compound on Metal Oxidation States

The Me6TREN ligand, with its four nitrogen donor atoms, is effective at stabilizing various oxidation states of metal ions. The electron-donating nature of the tertiary amine groups in Me6TREN helps to enrich the electron density at the metal center, which can stabilize higher oxidation states. However, the steric bulk of the six methyl groups can sometimes counteract this electronic effect.

For instance, in the case of cobalt, the parent ligand, tren, is known to form stable Co(III) complexes. In contrast, the permethylated derivative, Me6TREN, does not stabilize Co(III) to the same extent. This difference is attributed to the increased steric hindrance from the methyl groups, which can destabilize the typically smaller and more compact M(III) ions.

The redox properties of copper complexes with Me6TREN are of particular interest due to their catalytic applications. Cyclic voltammetry studies of copper complexes have shown that the ligand environment significantly influences the redox potentials. researchgate.net The electron-donating nature of Me6TREN generally makes the oxidation of the metal center more difficult compared to ligands with less electron-donating character. However, the steric strain introduced by the ligand can also affect the preferred coordination geometry of different oxidation states, thereby influencing the redox potential. For example, the disproportionation of [Cu(Me6TREN)]⁺ to Cu(0) and [Cu(Me6TREN)]²⁺ has been identified as a potential issue that can lower the activity of copper-Me6TREN based catalysts in certain reactions. rsc.org

Electrochemical studies on various transition metal complexes with ligands analogous to Me6TREN have demonstrated that the ligand can be "redox-active," meaning it can participate in electron transfer processes. researchgate.netnih.gov While this has not been extensively explored for Me6TREN itself, it is a plausible aspect of its coordination chemistry that could influence the apparent oxidation state of the metal.

Correlation between Ligand Design and Complex Stability

The tripodal design of the Me6TREN ligand, with its four nitrogen donors pre-organized for chelation, generally leads to the formation of thermodynamically stable complexes due to the chelate effect. However, the stability of these complexes is a nuanced interplay of several factors, including the steric bulk of the ligand, the size and charge of the metal ion, and the nature of the counter-ions and solvent.

The steric hindrance provided by the six methyl groups is a double-edged sword. While it can protect the metal center from unwanted side reactions, it can also lead to instability if the metal ion is too large or if other bulky ligands are present. For example, studies on magnesium complexes with Me6TREN have shown that while some complexes like [(Me6TREN)MgBr]Br are stable and can be isolated, others, such as certain alkyl derivatives, are prone to decomposition. epa.gov This instability can manifest as ligand dissociation.

The stability of Me6TREN complexes is also crucial for their catalytic applications. In atom transfer radical polymerization (ATRP), the relative stability of the Cu(I) and Cu(II) complexes determines the equilibrium of the activation and deactivation steps, which in turn controls the polymerization. The lower activity of Me6TREN compared to TPMA in some catalytic systems has been attributed to the greater tendency of the [Cu(Me6TREN)]⁺ complex to undergo disproportionation, which represents a pathway of catalyst decomposition. rsc.org

Furthermore, the choice of counter-ion can significantly impact the stability of ionic Me6TREN complexes. For instance, in the synthesis of magnesium complexes, the use of different Grignard reagents leads to products with different counter-ions, which in turn affects their stability and reactivity. epa.gov The solvent also plays a critical role, as the solubility and stability of the complexes can vary greatly in different media.

Me6tren Tetrahydrochloride in Catalysis: Focus on Controlled Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) Mediated by Me6TREN Tetrahydrochloride

ATRP is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. tcichemicals.com The success of ATRP relies heavily on the catalyst system, which typically consists of a transition metal complex, with copper being a common choice, and a ligand. cmu.educmu.edu Me6TREN has emerged as a highly efficient ligand for copper-catalyzed ATRP, leading to the development of highly active catalyst systems. cmu.eduresearchgate.net

Fundamental Mechanistic Pathways in this compound-Cu ATRP

The core of ATRP is a reversible halogen atom transfer between a dormant polymer chain (P-X) and a transition metal complex in a lower oxidation state (Cu(I)/L), which generates a propagating radical (P•) and the metal complex in a higher oxidation state (X-Cu(II)/L). tcichemicals.comsigmaaldrich.com The Me6TREN ligand plays a pivotal role in modulating the reactivity and stability of the copper catalyst. cmu.edu

In certain ATRP variations, Me6TREN can function not only as a ligand but also as a reducing agent. researchgate.netresearchgate.net This dual role is particularly relevant in systems where the initial copper source is in the higher oxidation state (Cu(II)). Me6TREN can reduce the Cu(II) complex to the active Cu(I) state, initiating the polymerization process. researchgate.net This capability is a key feature of Activators Regenerated by Electron Transfer (ARGET) ATRP. researchgate.netresearchgate.net The reduction of the Cu(II) complex by the tertiary amine ligand can proceed via an outer-sphere electron transfer (OSET) mechanism. researchgate.net

To minimize the concentration of the copper catalyst, several techniques have been developed to continuously regenerate the active Cu(I) species from the Cu(II) deactivator that forms during polymerization. Me6TREN is a key ligand in these advanced ATRP methods. sigmaaldrich.comnih.gov

ARGET (Activators Regenerated by Electron Transfer) ATRP: This method employs a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) species. nih.gov Me6TREN itself can act as the reducing agent, or other organic or inorganic reducing agents can be used in conjunction with the Cu/Me6TREN catalyst. researchgate.netnih.gov This allows for the use of very low concentrations of the copper catalyst, often in the parts-per-million (ppm) range. sigmaaldrich.comnih.gov

ICAR (Initiators for Continuous Activator Regeneration) ATRP: In this technique, a conventional radical initiator is used to continuously generate radicals that reduce the Cu(II) complex to Cu(I). sigmaaldrich.comnih.gov The highly active Cu/Me6TREN catalyst is well-suited for ICAR ATRP, enabling controlled polymerization with ppm levels of copper. sigmaaldrich.com

SARA (Supplemental Activator and Reducing Agent) ATRP: This method combines a supplemental activator (often a zero-valent metal) and a reducing agent to regenerate the Cu(I) activator. While less commonly detailed specifically with Me6TREN in the initial search, the principle of using highly active ligands like Me6TREN is applicable to such systems aiming for low catalyst concentrations. nih.gov

The following table summarizes the key features of these activator regeneration pathways where Me6TREN is often employed.

| ATRP Technique | Activator Regeneration Mechanism | Role of Me6TREN | Typical Catalyst Concentration |

| ARGET | Reduction of Cu(II) by a reducing agent. nih.gov | Ligand and potential reducing agent. researchgate.netresearchgate.net | Low (ppm level). sigmaaldrich.comnih.gov |

| ICAR | Reduction of Cu(II) by radicals from an initiator. nih.gov | Highly activating ligand for the copper catalyst. sigmaaldrich.com | Low (ppm level). sigmaaldrich.comnih.gov |

| SARA | Combination of a supplemental activator and a reducing agent. nih.gov | Highly activating ligand for the copper catalyst. | Low (ppm level). |

Photoinduced Atom Transfer Radical Polymerization (PhotoATRP)

Photoinduced ATRP utilizes light to regulate the polymerization process, offering spatial and temporal control.

In photoinduced ATRP, the Cu(II)/Me6TREN complex can be photochemically reduced to the active Cu(I) state in the presence of a suitable reducing agent or even the monomer itself. researchgate.net The process is often enhanced by UV irradiation. researchgate.net This photoactivation allows for the polymerization to be switched on and off by controlling the light source, leading to well-defined polymers. cmu.edu The catalysis cycles involve Me6TREN acting as both a ligand and a reductant to regenerate the Cu(I) complex from the oxidized Cu(II) species upon photoirradiation. researchgate.net

Kinetic Studies of this compound-Mediated Polymerizations

Determination of Activation and Deactivation Rate Constants

The activation rate constant (k_act) and the deactivation rate constant (k_deact) are crucial parameters that quantify the efficiency of the catalyst system. The catalyst complex formed with Me6TREN exhibits a very high k_act and a sufficiently high k_deact, making it a highly efficient ligand, especially for less reactive monomers. cmu.edu The determination of these constants is often challenging due to the rapid nature of the reactions.

Methods to determine these rate constants often involve model systems and trapping experiments. For instance, the activation rate constant can be determined by monitoring the disappearance of an alkyl halide initiator in the presence of the Cu(I)/Me6TREN complex and a radical trap like TEMPO. This approach kinetically isolates the activation step. Conversely, deactivation rate constants can be estimated through competitive trapping experiments. researchgate.net

A general method for determining k_act, k_deact, and the initiation rate constant (k_i) involves monomer trapping techniques and the analytical solution of the persistent radical effect. nih.gov For example, in a study of tert-butyl 2-bromopropionate polymerization with a Cu(I) catalyst and methyl methacrylate (B99206), these constants were successfully determined. nih.gov While specific values for this compound are not always readily available in a single source, the principles of these determination methods are broadly applicable. The relationship K_ATRP = k_act / k_deact is a cornerstone of understanding the system's dynamics.

A study on aqueous ATRP developed electrochemical methods to determine a wide range of k_act values for several catalysts, including [Cu(I)Me6TREN]+, with various water-soluble initiators. acs.org This work provided accurate k_act values ranging from 1 to 10^8 M⁻¹s⁻¹, highlighting the extremely high reactivity of the Me6TREN complex in aqueous media. acs.org

Apparent Activation Energies and Temperature Effects

The rate of polymerization generally increases with temperature. However, in ATRP, the effect of temperature on the equilibrium constant (K_ATRP) is also crucial. For the ATRP of methyl acrylate (B77674) (MA), an increase in temperature leads to an increase in K_ATRP. sciencepublishinggroup.com This shift in equilibrium towards the active species contributes to the higher polymerization rate at elevated temperatures. While providing faster rates, higher temperatures can also lead to an increase in side reactions, such as termination, which can compromise the control over the polymerization. Therefore, the ability of the Me6TREN catalyst system to operate efficiently at ambient or even lower temperatures is a significant advantage. For instance, the ATRP of N-isopropylacrylamide (NIPAM) in water catalyzed by CuBr/Me6TREN can be well-controlled at 4°C. uni-bayreuth.de

Influence of Initiator and Monomer Concentration on Polymerization Rate

The rate of polymerization in ATRP is directly influenced by the concentrations of the initiator and the monomer. The polymerization rate is typically first order with respect to the monomer concentration. nih.gov This means that a higher initial monomer concentration will lead to a faster polymerization.

The concentration of the initiator also plays a key role. Generally, a higher initiator concentration leads to a higher concentration of growing chains and thus a faster polymerization rate. However, to maintain control and achieve a target molecular weight, the ratio of monomer to initiator is a critical parameter. The number-average molecular weight (Mn) of the resulting polymer is determined by the ratio of the initial concentrations of monomer to initiator ([M]₀/[I]₀) and the monomer conversion. sigmaaldrich.com

In the ATRP of methyl acrylate with continuous feeding of the Cu(I)/Me6TREN activator, the polymerization rate could be effectively controlled by the feeding rate of the activator, which in turn dictates the concentration of active species. nih.gov The following table illustrates the effect of varying the initiator (MBrP) concentration on the polymerization of methyl acrylate, showing that a higher initiator concentration leads to lower molecular weight polymers, as expected.

| Initiator [MBrP] (mmol) | Monomer [MA] (mmol) | [MA]₀:[MBrP]₀ | Mn ( g/mol ) | Mw/Mn |

| 2 | 100 | 50 | 3700 | 1.15 |

| 1 | 100 | 100 | 7300 | 1.09 |

| 0.5 | 100 | 200 | - | - |

| Data derived from a study on ATRP of MA by continuous feeding of activators. nih.gov |

Solvent Effects on this compound-Catalyzed Polymerizations

The choice of solvent can have a profound impact on the kinetics and control of ATRP. The solvent can influence the solubility of the catalyst complex, the monomer, and the resulting polymer, as well as the position of the ATRP equilibrium.

Impact of Polar and Nonpolar Solvents on Reaction Kinetics

Polar solvents generally enhance the rate of ATRP catalyzed by Cu/Me6TREN. This is attributed to several factors, including the stabilization of the more charged Cu(II) deactivator species, which can shift the ATRP equilibrium towards the active radical species, thereby increasing the polymerization rate. cmu.edu

In a study on the polymerization of methyl methacrylate, it was noted that the deactivator species had poor solubility in nonpolar solvents, which can hinder the deactivation process and lead to a loss of control. cmu.eduacs.org The use of polar solvents can alleviate this issue. However, the high activity of the Me6TREN catalyst can sometimes be challenging to manage in highly polar solvents, potentially leading to a higher rate of termination reactions.

The effect of the solvent on the ATRP equilibrium constant (K_ATRP) has been quantitatively studied. For the polymerization of methyl acrylate with CuBr/Me6TREN at 25°C, the K_ATRP value was found to be significantly influenced by the solvent, with values extrapolated to bulk conditions being 3 x 10⁻⁸. sciencepublishinggroup.com The study also showed a linear change in ln(K_ATRP) with the volume fraction of solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), demonstrating a predictable solvent effect.

Aqueous Media Polymerization Strategies

Performing ATRP in aqueous media is highly desirable for biological applications and for the polymerization of water-soluble monomers. However, using the Cu/Me6TREN catalyst system in water presents a significant challenge: the rapid disproportionation of the Cu(I) complex into Cu(0) and Cu(II) species. researchgate.net This disproportionation can deplete the active Cu(I) activator, leading to a loss of control over the polymerization.

Several strategies have been developed to overcome this issue. One approach is to use a mixed solvent system, where the addition of an organic solvent to water can suppress the disproportionation. nih.gov For the ATRP of N-isopropylacrylamide (NIPAM), conducting the polymerization at low temperatures (e.g., 0°C) in aqueous-organic mixtures was found to provide good control. nih.gov

A more recent and innovative approach is Single Electron Transfer Living Radical Polymerization (SET-LRP), where the disproportionation of Cu(I)/Me6TREN in water is intentionally exploited. researchgate.net In this method, the Cu(I) complex is allowed to fully disproportionate to form Cu(0) powder and the Cu(II) complex in water before the addition of the monomer and initiator. The in-situ generated Cu(0) then acts as the activator in the polymerization. This technique has proven to be a powerful tool for the synthesis of well-defined water-soluble polymers with fast polymerization rates and narrow molecular weight distributions. researchgate.net The mechanism of SET-LRP is still a subject of scientific discussion, with some proposing it as a form of SARA (Supplemental Activator and Reducing Agent) ATRP. nih.gov

Polymerization of Diverse Monomers with this compound Systems

The high activity of the Cu/Me6TREN catalyst system has enabled the controlled polymerization of a wide variety of monomers, often under milder conditions than those required for less active catalyst systems. This versatility is a key advantage of using Me6TREN as a ligand.

The following table summarizes the polymerization of several monomers using Me6TREN-based catalyst systems, showcasing the broad applicability of this ligand.

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn | Reference |

| Methyl Acrylate (MA) | Methyl 2-bromopropionate | CuBr/Me6TREN | Bulk | 22 | 8,200 | 1.09 | cmu.edu |

| Styrene (B11656) (St) | Methyl 2-bromopropionate | CuBr/Me6TREN | Bulk | 110 | - | - | cmu.edu |

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | CuBr/Me6TREN/CuCl₂ | Ethylene Carbonate | 60 | Higher than theoretical | Broad | cmu.eduacs.org |

| N,N-dimethylacrylamide (DMAA) | Methyl 2-chloropropionate | CuCl/Me6TREN | Toluene (B28343) | 20 | 9,600 | 1.2 | cmu.edu |

| N-isopropylacrylamide (NIPAM) | BIBA | CuBr/CuBr₂/Me6TREN | Water | 4 | 18,500 | 1.08 | uni-bayreuth.de |

| 4-Vinylpyridine | - | Cu(I)/Me6TREN | - | - | - | - | sigmaaldrich.comcmu.edu |

| n-Butyl Acrylate (BA) | - | CuBr/Me6TREN | Bulk | - | Well-defined | Low | cmu.eduacs.org |

| Acrylonitrile (B1666552) | - | Me6TREN/TPMA | - | - | - | - | sigmaaldrich.com |

This table is a compilation of data from various sources and specific conditions may vary.

The successful polymerization of acrylates, styrenics, methacrylates, and functional monomers like acrylamides and vinylpyridine underscores the remarkable utility of this compound in synthesizing a diverse array of well-defined polymers.

Other Catalytic Applications of this compound Beyond Polymerization

While the predominant application of this compound is in controlled radical polymerization, the catalytic activity of the Me6TREN ligand is not limited to this field. Its ability to form stable and reactive complexes with various transition metals opens up possibilities in other areas of catalysis.

The Me6TREN ligand has been evaluated in other metal-catalyzed reactions, a notable example being Atom Transfer Radical Addition (ATRA). ATRA is a fundamental carbon-carbon bond-forming reaction. Studies have shown that copper complexes with the Me6TREN ligand can efficiently catalyze the addition of carbon tetrachloride to various alkenes. rsc.org For example, the addition to 1-hexene (B165129), 1-octene, and cis-cyclooctene proceeded with high yields of the monoadduct. rsc.org

Additionally, copper(I) complexes with the Me6TREN ligand have been shown to reversibly bind dioxygen at low temperatures. researchgate.net This reactivity is relevant to the study of metalloenzymes and suggests potential applications in oxidation catalysis. sigmaaldrich.com

The structure of the Me6TREN ligand can significantly influence the selectivity of a catalytic reaction. In the context of ATRA, the use of Me6TREN as a ligand resulted in different regioselectivity compared to other ligands. For instance, the addition of carbon tetrabromide to cis-cyclooctene yielded a mixture of 1,2- and 1,4-regioisomers, demonstrating that the ligand can play a role in directing the outcome of the reaction. rsc.org

Furthermore, a "mixed-ligand effect" has been observed in Single Electron Transfer-Living Radical Polymerization (SET-LRP) when using a combination of Me6TREN and its less-substituted precursor, TREN. nih.govuq.edu.au This mixed-ligand system demonstrated an enhanced apparent rate constant of propagation and improved molecular weight control, suggesting that the interplay of different ligands can be a tool to fine-tune catalytic performance. nih.gov This highlights the potential for Me6TREN and its derivatives to be used in developing more selective and efficient catalytic systems.

Advanced Analytical and Spectroscopic Methodologies for Me6tren Tetrahydrochloride Research

Spectroscopic Characterization of Me6TREN Tetrahydrochloride Complexes and Reaction Intermediates

Spectroscopic methods are paramount in understanding the coordination chemistry of Me6TREN and the behavior of its complexes in solution.

UV-Vis Spectroscopy for Redox Properties and Complex Stability

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure and redox behavior of metal complexes of Me6TREN, particularly with copper. The formation of copper(I) and copper(II) complexes with Me6TREN gives rise to characteristic absorption bands that provide insights into the oxidation state of the copper center and the geometry of the complex.

For instance, the copper(I) complex with Me6TREN, [Cu(Me6TREN)]ClO4, is highly sensitive to oxygen and reacts reversibly at low temperatures to form a superoxo complex. cmu.edu At higher temperatures, a more stable peroxo complex is formed. cmu.edu The copper(II) precursor complex, Cu(Me6-tren)(CH3CN)2, in acetonitrile (B52724) exhibits a broad absorption band around 850 nm (ε = 500 M⁻¹ cm⁻¹). nih.gov Upon reaction with hydrogen peroxide to form the copper(II)-hydroperoxo complex, [Cu(Me6-tren)(OOH)]+, new intense bands appear. nih.gov This hydroperoxo complex displays a strong ligand-to-metal charge transfer (LMCT) band at 375 nm (ε = 1250 M⁻¹ cm⁻¹) and two weaker d-d transition bands at 680 nm (ε = 220 M⁻¹ cm⁻¹) and 840 nm (ε = 270 M⁻¹ cm⁻¹), characteristic of a trigonal-bipyramidal geometry. nih.gov

The reduction of Cu(II) to Cu(I) in the presence of Me6TREN can also be monitored by UV-Vis spectroscopy. The characteristic maximum absorbance for the [Cu(II)(Me6Tren)Br2] complex is observed at 950 nm, with another feature at 750 nm. researchgate.net The decrease in these absorbance maxima upon UV irradiation indicates the reduction of Cu(II) to Cu(I). researchgate.net

The stability of these complexes can also be assessed using UV-Vis spectroscopy by monitoring changes in the absorbance upon addition of competing ligands or changes in solvent conditions.

Table 1: UV-Vis Spectroscopic Data for Copper-Me6TREN Complexes

| Complex | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹ cm⁻¹) | Assignment | Reference |

| [Cu(Me6-tren)(CH3CN)]²⁺ | ~850 | 500 | d-d transition | nih.gov |

| [Cu(Me6-tren)(OOH)]⁺ | 375 | 1250 | LMCT | nih.gov |

| 680 | 220 | d-d transition | nih.gov | |

| 840 | 270 | d-d transition | nih.gov | |

| [Cu(II)(Me6Tren)Br2] | 950 | - | d-d transition | researchgate.net |

| 750 | - | d-d transition | researchgate.net |

NMR Spectroscopy (¹H NMR, DOSY NMR) for Structural and Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural elucidation of Me6TREN and for studying the kinetics of reactions it is involved in.

¹H NMR provides detailed information about the chemical environment of the protons in the Me6TREN ligand. In the synthesis of Me6TREN from tris(2-aminoethyl)amine (B1216632), the resulting colorless oil can be characterized by ¹H NMR. The spectrum in CDCl₃ shows distinct signals for the different methylene (B1212753) and methyl protons. rsc.org For example, the ¹H NMR spectrum of Me6TREN shows signals at δ 2.58-2.52 (t, 6H, N(CH₂CH₂N)₃), δ 2.34-2.30 (t, 6H, N(CH₂CH₂N)₃), and δ 2.18-2.14 (s, 18H, N(CH₃)₂). rsc.org These assignments are crucial for confirming the successful synthesis and purity of the ligand. Furthermore, ¹H NMR is used to monitor the kinetics of polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), where Me6TREN is used as a ligand. By integrating the signals of the monomer and the resulting polymer over time, the rate of polymerization can be determined. researchgate.net

Diffusion-Ordered NMR Spectroscopy (DOSY) is a more advanced technique that separates molecules based on their diffusion coefficients, which is related to their size and shape. This "chromatography by NMR" can be used to study the formation of complexes and aggregates in solution. While specific DOSY NMR studies on this compound for kinetic analysis are not widely reported, the principles of the technique are highly applicable. For instance, in a polymerization reaction, DOSY could be used to distinguish between the monomer, the growing polymer chains, and the catalyst complex in solution, providing insights into the reaction mechanism and kinetics.

Table 2: ¹H NMR Spectroscopic Data for Me6TREN

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 2.58-2.52 | triplet | 6H | N(CH₂CH₂N)₃ | rsc.org |

| 2.34-2.30 | triplet | 6H | N(CH₂CH₂N)₃ | rsc.org |

| 2.18-2.14 | singlet | 18H | N(CH₃)₂ | rsc.org |

IR Spectroscopy for Functional Group and Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and analyzing bonding within this compound and its metal complexes. The IR spectrum of Me6TREN would be characterized by the absence of N-H stretching vibrations (typically found between 3300-3500 cm⁻¹), confirming it as a tertiary amine. rsc.org The key absorptions would be the C-H stretching vibrations of the ethyl and methyl groups, typically in the 2800-3000 cm⁻¹ region, and the C-N stretching vibrations, which for aliphatic amines appear in the 1020-1250 cm⁻¹ range. rsc.org

Upon formation of the tetrahydrochloride salt, a broad absorption due to the N-H⁺ stretch of the protonated amine would be expected to appear in the 2200-3000 cm⁻¹ region. When Me6TREN coordinates to a metal ion, changes in the C-N stretching vibrations can be observed, indicating the involvement of the nitrogen atoms in bonding. The positions and intensities of these bands can provide information about the coordination geometry and the strength of the metal-ligand bond.

Chromatographic Techniques for Polymer Characterization

In the context of polymer synthesis where Me6TREN is employed as a ligand, chromatographic techniques are essential for determining the properties of the resulting polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and polydispersity index (PDI) of polymers. In ATRP reactions catalyzed by copper complexes with Me6TREN, GPC is routinely used to assess the success and control of the polymerization.

The use of CuBr/Me6TREN as a catalyst for the ATRP of acrylates at ambient temperature has been shown to produce polymers with predicted molecular weights and low polydispersities (Mw/Mn ≈ 1.1). cmu.edu For example, the bulk ATRP of methyl acrylate (B77674) with this catalyst system yielded a polymer with a calculated molecular weight (Mn,Cal) of 17,000 and a GPC-determined molecular weight (Mn,SEC) of 21,600 with a PDI of 1.18. cmu.edu The linear evolution of molecular weight with monomer conversion, as determined by GPC, is a hallmark of a controlled/"living" polymerization.

Table 3: GPC Data for Poly(methyl acrylate) Synthesized by ATRP with CuBr/Me6TREN

| Time (min) | Conversion (%) | Mn,SEC ( g/mol ) | Mw/Mn (PDI) | Reference |

| 5 | 45 | 11,200 | 1.15 | cmu.edu |

| 10 | 72 | 16,500 | 1.17 | cmu.edu |

| 15 | 85 | 21,600 | 1.18 | cmu.edu |

Dynamic Light Scattering (DLS) for Self-Assembled Polymer Structures

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and polymers in solution. It is particularly useful for studying the self-assembly of block copolymers into micelles or other nanostructures.

In research involving Me6TREN, DLS has been utilized to characterize the self-assembly of amphiphilic diblock copolymers synthesized via photoinduced living radical polymerization. acs.org For instance, a diblock copolymer prepared using Me6-Tren as a ligand, after deprotection of one block to render it hydrophilic, was shown to self-assemble into polymer micelles in aqueous media. acs.org DLS measurements would provide the hydrodynamic radius (Rh) and the size distribution of these micelles, offering crucial information about the morphology and stability of the self-assembled structures.

Electrochemical Studies of this compound Systems

The electrochemical behavior of tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and its metal complexes is of significant interest, particularly in the context of its use as a ligand in catalysis, such as in Atom Transfer Radical Polymerization (ATRP). The protonated form, this compound, implies that the four amine groups of the Me6TREN ligand are protonated. This protonation has a profound impact on its coordination chemistry and, consequently, the electrochemical properties of any system it is a part of. Electrochemical studies, therefore, often focus on the behavior of its metal complexes, where the Me6TREN ligand can adopt various coordination modes depending on the pH and the metal center. The dynamic protonation of the ligand sites can play a critical role in activating a metal center for catalytic processes. nih.gov

Cyclic Voltammetry for Redox Potentials and Reaction Kinetics

Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of Me6TREN complexes, providing valuable information on their redox potentials and the kinetics of electron transfer. Studies on copper complexes with Me6TREN are particularly prevalent due to their catalytic activity. The redox potential of the Cu(I)/Cu(II) couple in these complexes is highly dependent on the nature of the ligand and the associated halide anion. researchgate.net

Research has systematically investigated the electrochemical properties of various copper halide complexes with different amine-based ligands, including Me6TREN, in acetonitrile. These studies reveal that for a given ligand, copper(I) chloride complexes generally exhibit lower redox potentials compared to their copper(I) bromide counterparts. researchgate.net This suggests that the Cu(I) center is more easily oxidized in the presence of chloride.

A key finding is that the reducing power of the Cu(I) complex increases with the number of coordination sites offered by the ligand. researchgate.net Me6TREN, being a tetradentate ligand, forms a highly stable complex with copper, influencing its redox properties significantly. The cyclic voltammogram of a [CuIIL]²⁺ complex, where L is Me6TREN, provides a visual representation of the redox processes occurring at the electrode surface. researchgate.net

The table below, derived from comparative studies, presents key electrochemical data for copper halide complexes with Me6TREN in acetonitrile. The parameters include the cathodic peak potential (Epc), the anodic peak potential (Epa), the half-wave potential (E½), and the peak separation (ΔEp).

| Complex | Epc (V vs SCE) | Epa (V vs SCE) | E½ (V vs SCE) | ΔEp (mV) |

|---|---|---|---|---|

| CuBr/Me6TREN | -0.56 | -0.37 | -0.47 | 190 |

| CuCl/Me6TREN | -0.61 | -0.45 | -0.53 | 160 |

Data sourced from cyclic voltammetric studies of copper complexes in acetonitrile. cmu.edu

The relatively large peak separations (ΔEp) suggest a quasi-reversible electron transfer process, which can be influenced by factors such as structural rearrangements upon change in the copper oxidation state.

Investigation of Electron Transfer Processes

For instance, in the context of electrochemically mediated ATRP (eATRP), the voltammetric response of a [CuIIL]²⁺ complex in the presence of a monomer can indicate interactions between the monomer and the copper center in its reduced Cu(I) state. researchgate.net This interaction is a key step in the polymerization process and is fundamentally an electron transfer event.

Theoretical and Computational Studies on Me6tren Tetrahydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Me6TREN-based systems, DFT calculations have been pivotal in understanding the nature of metal-ligand interactions, predicting the stability of various complexes, and elucidating the mechanisms of reactions in which they participate.

DFT calculations are frequently employed to predict the geometric and electronic structures of metal complexes involving the Me6TREN ligand. A key application is the determination of binding affinities and the relative stabilities of complexes with different metal centers or oxidation states.

Computational studies have shown that Me6TREN forms significantly more stable complexes with Cu(II)X₂ compared to Cu(I)X. tdx.cat This preferential stabilization of the higher oxidation state deactivator species is a crucial factor in the kinetics of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). tdx.cat

In studies of alkali-metal complexes, DFT calculations have been used to support experimental findings from X-ray crystallography. For a series of 3,5-dimethylbenzyl alkali-metal complexes stabilized by Me6TREN, calculations replicated the trend of coordination isomerism, where the metal cation shifts from a primarily σ-bound position for lithium to a more π-bound position for potassium. acs.org While the general structural trends were mirrored, the calculations predicted slightly shorter metal-carbanion distances and longer metal-nitrogen distances compared to the experimental solid-state structures, highlighting the nuances in modeling these ionic interactions. acs.org

Detailed computational analyses have also been performed on more complex systems, such as dinuclear metal complexes bridged by a semiquinone radical, where each metal center is coordinated to a Me6TREN ligand. scispace.com These studies help in understanding the magnetic coupling and electronic structure that give rise to the unique properties of these materials. scispace.com Similarly, DFT has been used to probe the structure of magnesium complexes supported by Me6TREN, providing insights into their formation and reactivity. researchgate.net

| Parameter | Experimental (Å) for 4 | Calculated (Å) for 4 | Experimental (Å) for 5 | Calculated (Å) for 5 | Experimental (Å) for 6 | Calculated (Å) for 6 |

| M–CH₂ | 2.223(2) | 2.050 | 2.478(3) | 2.436 | 2.942(2) | 2.720 |

| M–N(1) | 2.296(2) | 2.391 | 2.508(2) | 2.593 | 2.802(2) | 2.899 |

| M–N(2) | 2.305(2) | 2.394 | 2.505(2) | 2.610 | 2.776(2) | 2.910 |

| M–N(3) | 2.294(2) | 2.396 | 2.493(2) | 2.596 | 2.774(2) | 2.898 |

| M–N(4) | 2.215(2) | 2.275 | 2.474(2) | 2.540 | 2.793(2) | 2.857 |

Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Distances (Å) in Monomeric Me6TREN-Stabilized Alkali-Metal Complexes (4: M=Li, 5: M=Na, 6: M=K). This table illustrates the correlation between crystallographic data and theoretical predictions, showing that while general trends are replicated, minor discrepancies exist. The calculations consistently predict a stronger cation-anion interaction (shorter M–CH₂) and weaker cation-Lewis donor interaction (longer M–N) than observed experimentally. acs.org

DFT calculations are instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms at a fundamental level. In the context of Single Electron Transfer-Living Radical Polymerization (SET-LRP), computational studies have been used to calculate the heterolytic bond dissociation energies and electron affinities of initiators, providing insight into their relative effectiveness in the polymerization of monomers like methyl acrylate (B77674). acs.org

The mechanism of catalyst activation and deactivation in ATRP is a central area of investigation. The equilibrium constant (Keq), defined as the ratio of the activation rate constant (ka) to the deactivation rate constant (kd), is a critical parameter that governs the polymerization process. cmu.edu While often determined experimentally, computational chemistry can provide a bottom-up prediction of these values by modeling the transition states of the activation and deactivation steps. Studies have shown that the catalytic activity in ATRP is directly correlated to this equilibrium constant, and Me6TREN is known to form catalysts with very high Keq values. cmu.edu

Furthermore, DFT provides insight into the subtle structural changes that constitute a reaction mechanism. For instance, in Me6TREN-stabilized benzyl (B1604629) alkali-metal complexes, calculations supported the mechanistic view that the metal cation can "slip" from a σ-interaction with the CH₂ group towards the delocalized π-electrons of the aromatic ring as the metal is changed from Li to Na to K. acs.org

A significant advantage of computational methods is their predictive power, which can guide the synthesis of new molecules with desired properties. By modifying the structure of a known ligand like Me6TREN in silico, chemists can predict how these changes will affect its electronic properties, coordination geometry, and ultimately, the reactivity of its metal complexes.

One such study involved the computational and experimental investigation of a molybdenum tricarbonyl complex with a novel phosphine-based ligand, Me3P3tren. upenn.edu This ligand is an analogue of Me6TREN where the nitrogen donor atoms are replaced by phosphorus. DFT calculations were performed on this new complex and compared directly with the known Me6TREN-Mo(CO)3 complex. upenn.edu These comparative studies revealed significant differences in the electronic structures and redox potentials, which could be attributed to the different donor properties of phosphorus versus nitrogen. Such work demonstrates how DFT can be used to rationally design new ligand derivatives and anticipate their impact on the properties of the resulting transition metal complexes. upenn.edu

Kinetic Modeling and Simulation of Polymerization Processes

Kinetic modeling is a mathematical approach used to simulate complex reaction networks, such as those found in polymerization. For processes involving Me6TREN as a ligand, kinetic simulations have become a powerful tool for understanding reaction kinetics, optimizing conditions, and predicting the properties of the resulting polymers.

Polymerization processes often involve phenomena occurring on different time and length scales. Multi-scale simulations aim to capture this complexity. In electrochemically mediated ATRP (eATRP), where a Cu(II)/Me6TREN complex is electrochemically reduced to the active Cu(I) state, concentration gradients can form near the electrode surface. rsc.org

To account for this, a two-compartment kinetic Monte Carlo model was developed. rsc.org This model treats the system as two distinct regions: a small compartment around the electrode governed by the Nernst diffusion layer and a large "bulk" compartment. By modeling the mass transport of the deactivator to the electrode and its subsequent reduction separately from the bulk phase reactions, the simulation can explicitly distinguish between limitations imposed by mass transport and those arising from intrinsic chemical reactivity. rsc.org

Kinetic simulations have also been crucial for understanding photochemically mediated ATRP using Me6TREN. sjtu.edu.cn A detailed kinetic model was developed that included all elementary reactions, such as the photochemical reduction of the Cu(II)Br₂/Me6TREN deactivator and various radical generation pathways. This model was validated against experimental data and then used to estimate the rate coefficients of key photochemical reactions, providing a level of detail not accessible through experiments alone. sjtu.edu.cn

A primary goal of kinetic modeling is to develop models that can accurately predict the macroscopic properties of the final polymer, such as average molecular weight (Mn), dispersity (Đ or Mw/Mn), and chain-end functionality. sjtu.edu.cn

Simulations of photo-mediated ATRP of methyl acrylate with Me6TREN have been shown to successfully predict the evolution of monomer conversion, Mn, and Mw/Mn over time. sjtu.edu.cn By comparing simulation results with experimental data, researchers can refine the kinetic parameters within the model, leading to greater predictive accuracy. For example, initial simulations using established rate coefficients showed a slower polymerization rate than observed experimentally, prompting a re-evaluation and refinement of the model to better match the empirical results. sjtu.edu.cn

| Parameter | Experimental Value | Simulation Value |

| Monomer Conversion (%) | ~95% at 25,000 s | Slower rate, requires >25,000 s |

| ln([M]₀/[M]t) | Linear increase | Linear increase |

| Mn ( g/mol ) | Linear increase with conversion | Linear increase with conversion |

| Mw/Mn | Low values (<1.2) | Low values (<1.2) |

Table 2: Comparison of Experimental and Simulated Polymerization Outcomes for Photo-ATRP of Methyl Acrylate with Me6TREN. This table summarizes the qualitative and quantitative comparison between experimental data and kinetic simulations. While the model successfully captures the key features of a controlled polymerization (linear kinetics, linear growth of molecular weight, low dispersity), discrepancies in the absolute rate highlight the iterative nature of model development. sjtu.edu.cn

Furthermore, kinetic Monte Carlo simulations are particularly adept at modeling complex reaction landscapes, such as acrylate polymerization at high temperatures where side reactions like backbiting and β-scission become significant. acs.org Bivariate simulations that track both chain length and the position of characteristic groups have been used to model the synthesis of macromonomers via activation of a dormant polymer with CuBr₂/Me6TREN. acs.org These models can predict not only average properties but also detailed microstructural features like the prevalence of branching and the distribution of end-groups, providing crucial insights for tailoring polymer architecture. acs.org

Identification and Application of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. In the context of Me₆TREN Tetrahydrochloride, computational chemistry could provide valuable insights into its structure, electronics, and reactivity through various descriptors.

HOMO Energy, Buried Volume, and Distortion Energy Analyses